N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl chain linked to a 4-fluorobenzene sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to influence cognitive and emotional processes .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. By binding to these receptors, the compound can influence the receptor’s behavior, leading to changes in the cell’s function .
Biochemical Pathways
Dopaminergic pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The pharmacokinetic properties of this compound are not well-documented in the literature. Pharmacokinetics refers to how the body affects a specific drug after administration, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can modulate the receptor’s activity and influence cellular functions regulated by dopaminergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.
Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methylbenzenesulfonamide
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-bromobenzene-1-sulfonamide
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is unique due to the presence of both a fluorobenzene and a sulfonamide group, which can confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOUVUFRAFFFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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